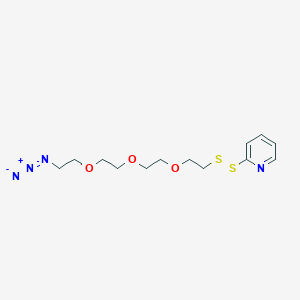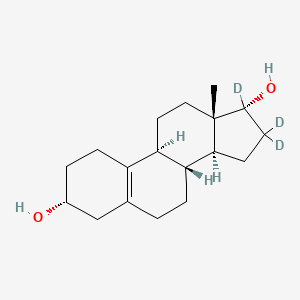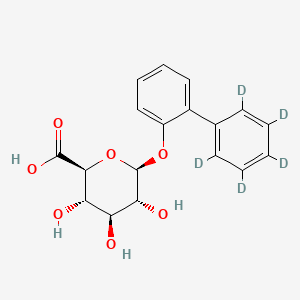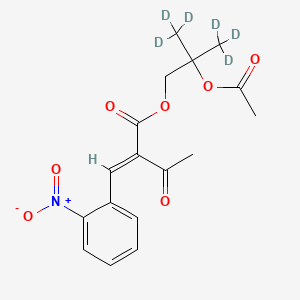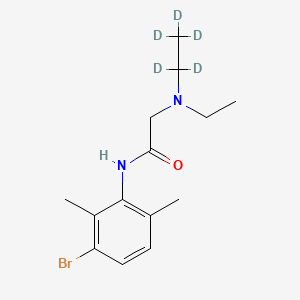
3-Bromo lidocaine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo lidocaine-d5 is a deuterated derivative of 3-Bromo lidocaine. Deuterated compounds are often used in scientific research to study metabolic pathways and reaction mechanisms due to their unique properties. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s behavior in various chemical reactions, making it a valuable tool in both analytical and synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo lidocaine-d5 typically involves the bromination of lidocaine-d5. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound suitable for research and industrial applications .
化学反应分析
Types of Reactions
3-Bromo lidocaine-d5 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted lidocaine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
3-Bromo lidocaine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and metabolic pathways.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lidocaine derivatives in the body.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
作用机制
The mechanism of action of 3-Bromo lidocaine-d5 is similar to that of lidocaine. It acts as a local anesthetic by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of nerve impulses. This results in a loss of sensation in the targeted area. The presence of the bromine atom and deuterium atoms can influence the compound’s pharmacokinetics and pharmacodynamics, potentially altering its potency and duration of action .
相似化合物的比较
3-Bromo lidocaine-d5 can be compared with other deuterated and non-deuterated lidocaine derivatives. Similar compounds include:
Lidocaine: The parent compound, widely used as a local anesthetic.
3-Bromo lidocaine: The non-deuterated version of this compound.
Lidocaine-d5: The deuterated version of lidocaine without the bromine atom.
The uniqueness of this compound lies in its combination of bromine and deuterium atoms, which can provide distinct advantages in research applications, such as improved stability and altered metabolic pathways .
属性
分子式 |
C14H21BrN2O |
|---|---|
分子量 |
318.26 g/mol |
IUPAC 名称 |
N-(3-bromo-2,6-dimethylphenyl)-2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]acetamide |
InChI |
InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)/i1D3,5D2 |
InChI 键 |
OWGUAZBPDHJLDX-RPIBLTHZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




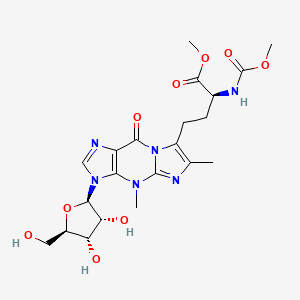
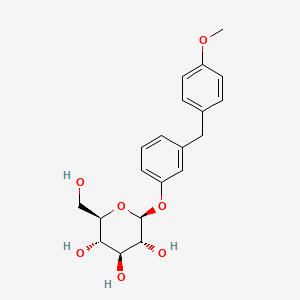

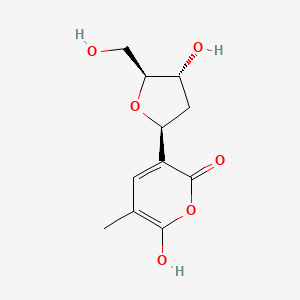
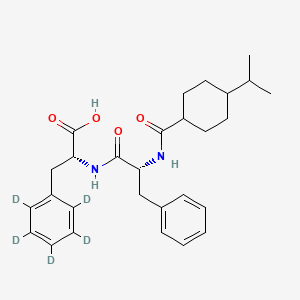

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
